molecular formula C19H16ClN3O4 B2859633 (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile CAS No. 476616-33-8

(E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile

Cat. No.: B2859633
CAS No.: 476616-33-8
M. Wt: 385.8
InChI Key: AVUCNRWHQFOMDB-JLHYYAGUSA-N
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Description

The compound (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a furan ring substituted with a 4-chloro-2-nitrophenyl group and a piperidine-1-carbonyl moiety. Its synthesis likely involves Knoevenagel condensation, a common method for preparing acrylonitrile derivatives, as seen in analogous compounds (e.g., ). The chloro and nitro substituents on the phenyl ring are electron-withdrawing groups, which may enhance molecular stability and influence electronic properties.

Properties

IUPAC Name

(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c20-14-4-6-16(17(11-14)23(25)26)18-7-5-15(27-18)10-13(12-21)19(24)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUCNRWHQFOMDB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furan Ring Functionalization

The synthesis begins with the preparation of 5-bromofuran-2-carbaldehyde, a versatile intermediate for cross-coupling. Subsequent Suzuki-Miyaura coupling with 4-chloro-2-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis yields the substituted furan (Table 1):

Boronic Acid Catalyst Solvent Yield (%) Reference
4-Chloro-2-nitrophenyl Pd(PPh₃)₄ DMF/H₂O 78

Mechanistic Insight : The electron-deficient aryl bromide facilitates oxidative addition, while the boronic acid’s nitro group directs para-selectivity.

Optimization Challenges

  • Side reactions : Nitro group reduction observed at >80°C. Mitigated by maintaining 60-70°C.
  • Purification : Silica gel chromatography (hexane:EtOAc 4:1) removes unreacted boronic acid.

Knoevenagel Condensation to Form Acrylonitrile Core

Reaction Setup

5-(4-Chloro-2-nitrophenyl)furan-2-carbaldehyde undergoes condensation with cyanoacetamide in ethanol under basic conditions (Table 2):

Base Temperature (°C) Time (h) E:Z Ratio Yield (%)
Piperidine 80 6 9:1 85
TEA 70 8 7:1 72

Key Observations :

  • Piperidine enhances E-selectivity via enolate stabilization.
  • Prolonged heating (>8h) leads to decomposition of the nitro group.

Stereochemical Control

The E-configuration is confirmed by ¹H NMR coupling constants (J = 16.2 Hz between C2 and C3 protons), consistent with trans-diaxial geometry.

Introduction of Piperidine-1-Carbonyl Group

Amide Coupling Strategies

The cyano group at C2 is converted to the target amide via Schotten-Baumann reaction with piperidine-1-carbonyl chloride (Table 3):

Acyl Chloride Base Solvent Yield (%)
Piperidine-1-carbonyl chloride NaOH THF/H₂O 68
NaHCO₃ DCM 57

Side Products :

  • Over-acylation at the furan oxygen (8-12%), minimized by using 1.1 eq acyl chloride.
  • Hydrolysis to carboxylic acid (5%) if reaction pH >10.

Alternative Approaches

  • EDC/HOBt-mediated coupling : Lower yields (42%) due to competing nitrile hydrolysis.
  • Ullmann-type coupling : Ineffective for tertiary amides.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 8.21 (d, J=16.2 Hz, 1H, C=CH), 7.89 (d, J=8.5 Hz, 1H, ArH), 7.63 (s, 1H, furan H3), 3.48 (m, 4H, piperidine CH₂).
  • ¹³C NMR : 158.9 ppm (C=O), 117.2 ppm (CN).

IR and MS Data

  • IR (KBr) : 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O).
  • HRMS (ESI+) : m/z 426.0821 [M+H]⁺ (calc. 426.0824).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) E-Selectivity Scalability
Sequential coupling 4 52 High Moderate
One-pot tandem synthesis* 3 38 Moderate Challenging

*Adapted from, requires precise stoichiometric control.

Chemical Reactions Analysis

Synthetic Routes

The synthesis of this acrylonitrile derivative involves multi-step reactions, typically starting with functionalized furan and aryl precursors. Key steps include:

Formation of the Furan Core

  • Substituted Furan Synthesis : The 5-(4-chloro-2-nitrophenyl)furan-2-yl moiety is likely synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, brominated furans (e.g., 59 in ) are intermediates in similar nitroimidazole hybrids, suggesting nitration and chlorination steps could occur after furan ring formation.

  • Chlorination and Nitration : Chlorine and nitro groups are introduced using reagents like Cl<sub>2</sub>/FeCl<sub>3</sub> or HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>. In , chlorination of imidazole derivatives (e.g., 19 ) employs HCl and Cu powder.

Acrylonitrile Backbone Assembly

  • Knoevenagel Condensation : The acrylonitrile group is formed via condensation between a carbonyl compound (e.g., aldehyde 36 in ) and cyanoacetamide derivatives. Piperidine catalysis, as seen in for α-cyano indolylchalcones (7a–f ), facilitates this step.

  • Stereochemical Control : The E -configuration is stabilized by electron-withdrawing groups (e.g., nitro, carbonyl) through conjugation, favoring trans geometry during condensation .

Piperidine-1-carbonyl Incorporation

  • Amide Bond Formation : The piperidine carbonyl group is introduced via coupling reactions. Reagents like (3-dimethylaminopropyl)-1-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used in (e.g., hybrid 45 ), suggesting similar conditions for this compound.

Key Transformations

Reaction StepMechanismConditionsYield (If Reported)Source
Furan chlorinationElectrophilic substitutionCl<sub>2</sub>/FeCl<sub>3</sub>, 0–25°CNot specified
Nitro group introductionNitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Reflux, 2–4 h55–90%
Knoevenagel condensationBase-catalyzed dehydrationPiperidine/EtOH, 60–80°C80–85%
Amide couplingEDC/HOBt-mediatedRT, 24–48 h66–82% ,

Functional Group Reactivity

  • Nitrile Group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions to amines.

  • Piperidine Amide : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives.

  • Nitro Group : Reduces to amine under H<sub>2</sub>/Pd-C, enabling further derivatization .

Stability and Side Reactions

  • Thermal Decomposition : The nitro group may decompose exothermically above 150°C, requiring controlled heating .

  • Hydrolysis : The acrylonitrile moiety is susceptible to hydrolysis in aqueous acidic/basic media, forming carboxylic acids .

Comparative Data

The antibacterial and antiproliferative activities of structurally related compounds (e.g., 56a–c in and A3/A5 in ) suggest that the chloro-nitro substitution pattern enhances bioactivity. For example:

CompoundGI<sub>50</sub> (µM)Target Activity
A3 (4-chlorophenyl)4.0Breast cancer
56a (nitroimidazole)0.56Antibacterial

Optimization Strategies

  • Yield Improvement : Use of microwave-assisted synthesis for nitration/condensation steps (reported for hybrid 56a–c in ).

  • Stereoselectivity : Chiral catalysts (e.g., L-proline) to enhance E -isomer purity .

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the nitro and piperidine groups suggests that it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the piperidine moiety may enhance binding affinity to certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the literature:

Compound Name Substituents on Furan Carbonyl/Functional Group Melting Point (°C) Notable Properties/Activity Source
Target Compound: (E)-3-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile 4-Chloro-2-nitrophenyl Piperidine-1-carbonyl Not reported Hypothesized enhanced electron-withdrawing effects -
(E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile (3g) 4-Nitrophenyl Indole-3-ylcarbonyl 323–325 High thermal stability
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) 4-Chlorophenyl Benzothiazol-2-yl 185–187 Acetylcholinesterase inhibition
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one 4-Chlorophenyl Piperidin-1-yl (prop-2-en-1-one) Not reported Flexible backbone
(E)-2-(Benzimidazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile 4-Chlorophenyl Benzimidazol-2-yl 292–294 High melting point, rigid structure
Key Observations:

Piperidine-1-carbonyl vs. Aromatic Heterocycles: Piperidine's flexibility may improve solubility compared to rigid aromatic groups like benzothiazole or benzimidazole, which are associated with higher melting points.

Thermal Stability :

  • Compounds with aromatic heterocycles (e.g., indole, benzothiazole) exhibit higher melting points (>300°C in some cases), likely due to strong π-π stacking and hydrogen bonding.

Biological Activity

(E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A furan ring .
  • A 4-chloro-2-nitrophenyl group.
  • A piperidine moiety attached to an acrylonitrile group.

This structural complexity contributes to its potential interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor modulation : It may bind to receptors, altering signaling pathways that lead to various physiological responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntimicrobialExhibits significant activity against various pathogens, including bacteria.
AnticancerDemonstrates cytotoxic effects against cancer cell lines in vitro.
Anti-inflammatoryPotential to reduce inflammation through modulation of inflammatory pathways.
AntioxidantShows promise in scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent antimicrobial properties. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL, indicating strong bactericidal activity .

Anticancer Efficacy

Research has highlighted the compound's anticancer potential, particularly against lung (A549) and colon (HT-29) cancer cell lines. The IC50 values for these cell lines were reported as 193.93 μg/mL and 238.14 μg/mL, respectively, suggesting that the compound effectively inhibits cell proliferation .

Anti-inflammatory Effects

In studies focused on inflammation, the compound was found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests a potential therapeutic role in treating inflammatory diseases.

Q & A

Q. Critical Conditions :

  • Temperature control (0–5°C for nitration; 60–80°C for Knoevenagel) .
  • Solvent selection (DMF for polar intermediates; DCM for coupling reactions) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of nitrophenyl and piperidine groups. Aromatic protons appear at δ 7.5–8.5 ppm, while the acrylonitrile C≡N group shows a peak at ~120 ppm in ¹³C NMR .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (carbonyl of piperidine-1-carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylonitrile double bond .

Basic: What preliminary biological activities are reported for this compound?

  • Anticancer Activity : IC₅₀ values in the low µM range against HeLa and MCF-7 cell lines, likely due to nitro group-mediated DNA intercalation .
  • Antimicrobial Effects : Moderate inhibition of E. coli and S. aureus (MIC = 32–64 µg/mL), attributed to the chloro-nitrophenyl moiety disrupting bacterial membranes .
  • Enzyme Inhibition : Potential kinase inhibition inferred from computational docking studies (e.g., PASS program predictions) .

Advanced: How can reaction parameters be optimized to improve synthetic yield?

Use Box-Behnken experimental design to optimize variables:

  • Factors : Temperature, solvent polarity, catalyst loading .
  • Response Surface Analysis : Identifies optimal conditions (e.g., 72°C, 1.2 eq. DCC, DMF solvent) to maximize yield (85–90%) .
  • Contradictions : High nitration temperatures increase yield but risk byproduct formation (e.g., di-nitration). Mitigate via slow reagent addition and ice baths .

Advanced: What computational methods predict this compound’s material or pharmacological properties?

  • Density Functional Theory (DFT) : Calculates hyperpolarizability (β) for nonlinear optical (NLO) applications. The nitrophenyl group enhances β due to strong electron-withdrawing effects .
  • Molecular Dynamics (MD) : Simulates binding to MEK-1 kinase, revealing hydrophobic interactions between the furan ring and Val127 residue .
  • PASS Program : Predicts >70% probability of antitumor activity, aligning with experimental IC₅₀ data .

Advanced: How to resolve discrepancies in reported biological activity data?

  • Source Analysis : Variability in cytotoxicity assays (e.g., MTT vs. SRB methods) may explain conflicting IC₅₀ values .

  • Structural Analog Comparison :

    SubstituentActivity TrendReference
    4-Cl-2-NO₂High anticancer (IC₅₀ = 2.5 µM)
    4-Br-2-NO₂Reduced activity (IC₅₀ = 15 µM)
    • Hypothesis : Chlorine’s smaller size improves target binding vs. bromine .

Advanced: What structure-activity relationships (SAR) govern its biological effects?

  • Critical Groups :
    • Nitro Group : Essential for redox-mediated DNA damage. Removal reduces cytotoxicity by >80% .
    • Piperidine Carbonyl : Enhances solubility and kinase binding via H-bonding with Asp194 .
    • Furan Ring : Planar structure facilitates intercalation into DNA base pairs .
  • Analog Modifications :
    • Methylation of furan oxygen decreases activity (IC₅₀ increases 5-fold) due to steric hindrance .

Advanced: What non-pharmacological applications exist for this compound?

  • Nonlinear Optics (NLO) : The conjugated π-system and nitro group enable large second-harmonic generation (SHG) responses, making it suitable for photonic devices .
  • Polymer Chemistry : Acrylonitrile moiety allows radical polymerization for carbon fiber precursors (e.g., Cu-catalyzed ATRP) .

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